molecular formula C11H15NO B591589 (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine CAS No. 911826-56-7

(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine

Cat. No.: B591589
CAS No.: 911826-56-7
M. Wt: 177.247
InChI Key: GAMBPQOUYCSFLZ-GHMZBOCLSA-N
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Description

(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine: is a chiral organic compound that features a tetrahydropyran ring with a phenyl group and an amine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a ketone or an imine, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, can also be employed to obtain the desired product with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced further to form various amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry: In organic synthesis, (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

Biology: The compound has potential applications in the development of chiral drugs. Its ability to interact with biological molecules in a stereospecific manner can be exploited to design more effective and selective pharmaceuticals.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is also used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

    (2S,4S)-2-Phenyltetrahydro-2H-pyran-4-amine: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

    Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents, which may have varying chemical and biological properties.

Uniqueness: The uniqueness of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine lies in its specific stereochemistry, which can impart distinct biological activities and chemical reactivity compared to its enantiomers and other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2R,4R)-2-phenyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMBPQOUYCSFLZ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C[C@@H]1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733212
Record name (2R,4R)-2-Phenyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911826-56-7
Record name (2R,4R)-2-Phenyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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